N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride
Description
Properties
IUPAC Name |
N'-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S.2ClH/c1-5-4-10-6(9-5)8-3-2-7;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTALSHTUJOJKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-methylthiazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For example, studies have shown that N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Efficacy Against Bacterial Infections
In a study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as an antimicrobial agent .
Pharmaceutical Applications
Drug Development
this compound is being explored for its potential in drug development due to its ability to interact with biological targets effectively. Its structural properties allow it to function as a ligand in coordination chemistry.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 64 |
Coordination Chemistry
The compound has been utilized in the synthesis of metal complexes, particularly with transition metals such as copper and nickel. These complexes have shown promise in catalysis and material science.
Case Study: Copper Complexes
A research article highlighted the synthesis of copper(II) complexes with this compound as a ligand. These complexes exhibited enhanced catalytic activity in oxidation reactions when compared to their uncoordinated counterparts .
Potential in Cancer Therapy
Recent studies suggest that thiazole derivatives may possess anticancer properties. The ability of this compound to inhibit cell proliferation in various cancer cell lines has been investigated.
Table 2: Anticancer Activity Overview
Mechanism of Action
The mechanism of action of N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Positional Isomer: 1-(2-methyl-1,3-thiazol-4-yl)ethane-1,2-diamine Dihydrochloride
- CAS : 1443981-21-2
- Molecular Formula : C₆H₁₂ClN₃S
- Molecular Weight : 193.69
- Comparison: The methyl group is positioned at the 4-yl site of the thiazole ring instead of the 2-yl position in the target compound. The lower molecular weight (193.69 vs. 230.16) reflects reduced chlorine content (mono- vs. dihydrochloride).
Benzo[d]thiazole Derivative: N1,N1-Diethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine Hydrochloride
- CAS : 1421500-32-4
- Molecular Formula : C₁₄H₂₂ClN₃S
- Molecular Weight : 299.87
- Comparison: Incorporates a benzo[d]thiazole ring system, increasing aromaticity and lipophilicity compared to the simple thiazole in the target compound. Applications: Likely used in drug discovery for CNS targets due to benzothiazole’s affinity for amyloid plaques .
Nitrophenyl Derivative: N1-(3-Nitrophenyl)ethane-1,2-diamine Hydrochloride
- CAS : 84035-89-2
- Molecular Formula : C₈H₁₂ClN₃O₂
- Molecular Weight : 217.65
- Comparison :
- Replaces the thiazole with a 3-nitrophenyl group, introducing strong electron-withdrawing effects.
- The nitro group may enhance reactivity in electrophilic substitution reactions, making this compound a candidate for synthesizing dyes or agrochemicals.
- Lower molecular weight (217.65) and absence of sulfur reduce metal-binding capacity compared to thiazole-containing analogs.
Quinoline-Based Analogs (e.g., Ro 41-3118)
- Example: N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine
- Molecular Features: Larger quinoline core with a chlorine substituent .
- Comparison: Quinoline derivatives are historically significant in antimalarial research (e.g., chloroquine analogs). The target compound’s smaller thiazole ring may offer improved bioavailability and reduced off-target effects.
Research Findings and Implications
- Thiazole vs. Benzothiazole: Thiazole derivatives generally exhibit lower molecular weights and higher solubility compared to benzothiazoles, making them preferable for intravenous formulations .
- Electron-Withdrawing Groups : The nitro group in CAS 84035-89-2 increases reactivity but may limit stability in aqueous environments, whereas the methyl-thiazole in the target compound balances stability and bioactivity .
- Synthetic Flexibility : Ethylene-diamine backbones (common in all compounds) allow modular functionalization, enabling tailored pharmacokinetic profiles .
Biological Activity
N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C6H10Cl2N2S
- Molecular Weight: 201.12 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The thiazole moiety is often associated with enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes.
- Antidiabetic Properties : Research has shown that derivatives of thiazole compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes management. This inhibition can enhance insulin signaling pathways, thus potentially lowering blood glucose levels.
- Anti-inflammatory Effects : Thiazole derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
-
Antimicrobial Activity :
- A study evaluating the antimicrobial efficacy found that this compound demonstrated significant inhibition against both bacterial strains and fungal pathogens. The mechanism was linked to the disruption of cell wall synthesis and function.
-
Antidiabetic Activity :
- In vitro assays showed that this compound effectively inhibits PTP1B activity, with a notable IC50 value indicating strong potential as an antidiabetic agent. The compound's action was further validated through cellular assays demonstrating improved insulin sensitivity in HepG2 cells.
-
Anti-inflammatory Activity :
- Research highlighted its ability to modulate inflammatory responses by decreasing the production of TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in treating chronic inflammatory diseases.
Q & A
Q. What are the established synthetic routes for N1-(4-methyl-1,3-thiazol-2-yl)ethane-1,2-diamine dihydrochloride, and what key reaction parameters influence the yield?
Answer: The synthesis typically involves reacting a thiazole derivative (e.g., 4-methyl-1,3-thiazol-2-amine) with ethylenediamine under controlled conditions. For analogous compounds like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine (CQA), the reaction of 4,7-dichloroquinoline with ethylenediamine is performed under anhydrous conditions with temperature control (60–80°C) to optimize yields . Critical parameters include:
- Stoichiometry: Maintaining a 1:1.2 molar ratio of thiazole derivative to ethylenediamine to ensure complete conversion.
- Solvent choice: Anhydrous ethanol or dimethylformamide (DMF) to prevent hydrolysis of intermediates.
- Temperature: Gradual heating to avoid decomposition of sensitive intermediates .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
Answer: Purity and structure are confirmed via:
- Chromatography: Thin-layer chromatography (TLC) for reaction monitoring and HPLC for quantitative purity assessment (≥95% purity threshold) .
- Spectroscopy: ¹H/¹³C NMR to verify proton and carbon environments, IR spectroscopy for functional group identification (e.g., NH₂ and thiazole ring vibrations) .
- Mass spectrometry: High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
- Melting point analysis: Consistency with literature values (±2°C tolerance) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to minimize byproduct formation?
Answer: Optimization strategies include:
- Stepwise reagent addition: Slow addition of ethylenediamine to control exothermic reactions and reduce dimerization.
- Base utilization: Triethylamine (TEA) to neutralize HCl byproducts, improving solubility and reducing side reactions .
- Solvent selection: Absolute ethanol enhances intermediate solubility, while DMF stabilizes charged intermediates during coupling .
- Reaction monitoring: Real-time TLC analysis to terminate the reaction at ~90% conversion, minimizing over-reaction .
Q. What methodological approaches are employed to investigate the structure-activity relationship (SAR) of this compound in biological systems?
Answer: SAR studies involve:
- Structural modifications: Systematic variation of the thiazole ring (e.g., methyl group substitution) and ethylenediamine chain length.
- Biological assays: Antiproliferative or antiplasmodial testing (e.g., IC₅₀ determination in Plasmodium falciparum cultures) .
- Computational modeling: Molecular docking to predict binding affinity to target enzymes (e.g., cytochrome bc₁ in malaria parasites) .
- Electron-withdrawing groups: Introducing chloro or trifluoromethyl substituents to enhance target engagement .
Q. How should discrepancies in reported biological activity data for this compound be addressed?
Answer: Discrepancies may arise from:
- Assay variability: Differences in cell lines (e.g., HepG2 vs. HEK293) or incubation times.
- Resolution strategies:
- Standardized protocols: Replicate experiments using WHO-recommended guidelines for antiparasitic assays .
- Orthogonal validation: Confirm activity via fluorescence-based assays or enzymatic inhibition tests.
- Batch purity verification: Ensure ≥95% purity via HPLC to exclude impurity-driven artifacts .
Q. What are the best practices for evaluating the stability of this compound under varying storage conditions?
Answer: Stability assessment includes:
- Accelerated degradation studies: Exposure to 40°C/75% relative humidity for 4 weeks, with periodic HPLC analysis to detect decomposition products.
- Light sensitivity testing: UV-Vis spectroscopy to monitor photodegradation under ICH Q1B guidelines.
- pH stability: Incubation in buffered solutions (pH 3–9) to identify optimal storage conditions (e.g., pH 6–7 for aqueous formulations) .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Answer: Contradictions (e.g., NMR peak splitting or IR band shifts) are addressed by:
- Cross-validation: Comparing data with structurally analogous compounds (e.g., N1-(quinazolin-4-yl)ethane-1,2-diamine derivatives) .
- Advanced techniques: 2D NMR (COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations unambiguously .
- Crystallography: Single-crystal X-ray diffraction for definitive structural confirmation .
Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?
Answer: Scale-up considerations include:
- Continuous flow chemistry: Reduces batch variability and improves heat dissipation during exothermic steps.
- In-line purification: Automated flash chromatography to remove impurities before final precipitation.
- Process analytical technology (PAT): Real-time monitoring via FTIR or Raman spectroscopy to adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
